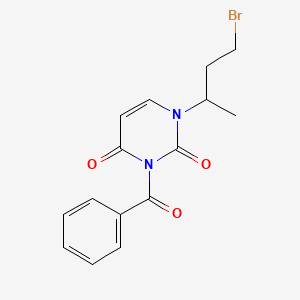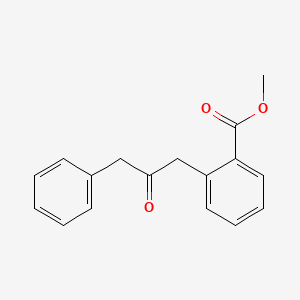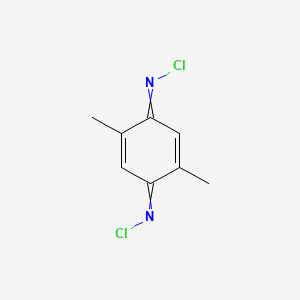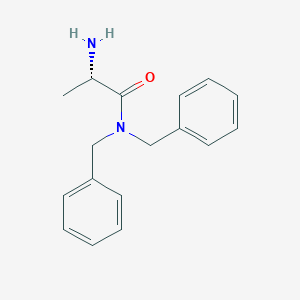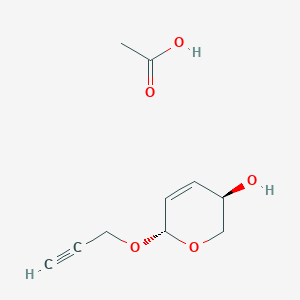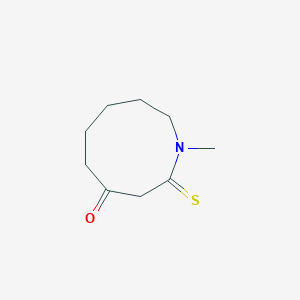
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL is an organic compound characterized by the presence of both an alkyne and an allene functional group. This unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL typically involves the reduction of propynyl halides. This method has been successfully used to synthesize similar allenic alcohols such as hexa-3,4-dien-1-ol and penta-2,3-dien-1-ol . The reaction conditions often require a palladium catalyst and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL exerts its effects involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing different pathways and processes. For example, its alkyne group can undergo cycloaddition reactions, forming new ring structures that can interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butyn-1-ol: An alkyne alcohol with similar reactivity but lacks the allene group.
Hexa-3,4-dien-1-ol: An allene alcohol without the alkyne group.
Penta-2,3-dien-1-ol: Another allene alcohol with a different carbon chain length.
Uniqueness
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL is unique due to the presence of both an alkyne and an allene group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
491862-66-9 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-3-5-7-10(9-11)8-6-4-2/h1,4,8,10-11H,5,7,9H2,2H3 |
InChI-Schlüssel |
KDLAFFUBQNMBIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C=CC(CCC#C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
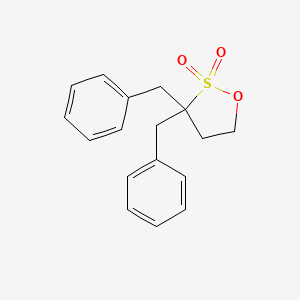

![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
